molecular formula C15H20O5 B143310 Varitriol CAS No. 419568-67-5

Varitriol

Cat. No. B143310
M. Wt: 280.32 g/mol
InChI Key: JGUADRHIBCXAFH-XAUFSTHISA-N
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Description

Varitriol is a marine natural product that has been isolated from the marine fungus Emericella variecolor . It has a molecular formula of C15H20O5 . It has shown 100-fold increased potency over the mean toxicity towards a variety of cancer cell lines .


Synthesis Analysis

Varitriol has been a fascinating target for total synthesis over the last decade . A stereoselective route for the total synthesis of varitriol is detailed in several papers . The key features of the synthetic strategy include one-pot Wittig olefination followed by a highly diastereoselective oxa-Michael addition to assemble stereochemically pure tetrasubstituted THF moiety of the natural varitriol and olefin cross metathesis to couple the aromatic part with tetrasubstituted THF moiety .


Molecular Structure Analysis

Varitriol has a molecular formula of C15H20O5, an average mass of 280.316 Da, and a monoisotopic mass of 280.131073 Da . It has a heavily substituted tetrahydrofuran core .


Chemical Reactions Analysis

The key features of the synthetic strategy for varitriol include one-pot Wittig olefination followed by a highly diastereoselective oxa-Michael addition . This provides rapid access to the common cis-2,5-tetrahydrofuran core of varitriol .


Physical And Chemical Properties Analysis

Varitriol has a molecular formula of C15H20O5, an average mass of 280.316 Da, and a monoisotopic mass of 280.131073 Da . More detailed physical and chemical properties are not available in the retrieved papers.

Scientific Research Applications

Bioactive Properties and Antitumor Activity

Varitriol, identified in a marine-derived strain of the fungus Emericella variecolor, has demonstrated significant potential in cancer research. It has shown increased potency against specific renal, CNS, and breast cancer cell lines, highlighting its role as a promising compound in oncology (Malmstrøm et al., 2002). Additionally, varitriol's antimicrobial properties have been noted, further expanding its potential biomedical applications.

Synthesis and Structural Studies

Several studies have focused on the synthesis of varitriol, illustrating its complex structure and the challenges associated with its production. These include the synthesis of varitriol and its isomers (McAllister et al., 2007), as well as the total synthesis from various starting materials like d-ribose and o-anisic acid (Vamshikrishna & Srihari, 2012). These studies are crucial for understanding varitriol's chemical properties and for exploring its potential in drug development.

Potential for Drug Development

The intense research interest in varitriol is fueled by its impressive biological activity and unique structural features, leading to the synthesis of various analogues for drug development. The aim is to explore these molecules for their potential as anticancer agents, as well as for other medicinal applications (Ghosal et al., 2011).

Computational and Theoretical Studies

Theoretical studies using methods like DFT/ab initio calculations have been conducted to determine the geometrical, spectroscopic, thermal, and nonlinear optical parameters of varitriol. This research provides insight into the molecular structure and properties of varitriol, which are essential for its application in drug design and synthesis (Kumar, Nagabhushanam, & Rao, 2013).

Future Directions

There are still demands to modify the aromatic part as well as the sugar moiety of varitriol, which could provide the opportunity for further SAR studies to discover potential lead anticancer agents . The present synthetic approach paves the way for the preparation of numerous analogues of varitriol for drug development .

properties

IUPAC Name

(2R,3S,4R,5S)-2-[(E)-2-[2-(hydroxymethyl)-3-methoxyphenyl]ethenyl]-5-methyloxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O5/c1-9-14(17)15(18)13(20-9)7-6-10-4-3-5-12(19-2)11(10)8-16/h3-7,9,13-18H,8H2,1-2H3/b7-6+/t9-,13+,14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUADRHIBCXAFH-XAUFSTHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(O1)C=CC2=C(C(=CC=C2)OC)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@@H]([C@H](O1)/C=C/C2=C(C(=CC=C2)OC)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60348394
Record name Varitriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Varitriol

CAS RN

419568-67-5
Record name Varitriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
280
Citations
M Palik, O Karlubikova, A Lasikova, J Kožíšek… - 2009 - Wiley Online Library
The total synthesis of natural (+)‐varitriol (1) was accomplished by starting from dimethyl L‐tartrate. The keyfeatures were a substrate selective and diastereoselective Pd II ‐catalysed …
RT Clemens, MP Jennings - Chemical communications, 2006 - pubs.rsc.org
First isolated from the marine-derived strain of the fungus Emericella variecolor and disclosed in 2002 by Barrero and coworkers, varitriol (1) represented a novel, low-molecular weight, …
Number of citations: 24 pubs.rsc.org
MS Majik, S Tilvi, PT Parvatkar - Current Organic Synthesis, 2014 - ingentaconnect.com
… Hence (+)-varitriol, an antitumour marine natural product has … as well as sugar moiety of varitriol, which could provide the … for the syntheses of varitriol and its analogues in various …
Number of citations: 13 www.ingentaconnect.com
J Zeng, S Vedachalam, S Xiang, XW Liu - Organic letters, 2011 - ACS Publications
A mild, stereoselective, and quick approach to accessing alkynyl and alkenyl C-glycosides via BF 3 ·Et 2 O promoted coupling of organotrifluoroborates and glycosyl fluorides is reported…
Number of citations: 113 pubs.acs.org
A Senthilmurugan, IS Aidhen - 2010 - Wiley Online Library
The synthesis of (+)‐varitriol (1) analogues was achieved through the use of Julia olefination. The potential anticancer properties of 1 coupled with our interest in developing building …
GD McAllister, JE Robinson, RJK Taylor - Tetrahedron, 2007 - Elsevier
A concise route to the anti-tumour natural product (−)-varitriol, together with its novel isomer (−)-3′-epi-varitriol, is described using a Horner–Wadsworth–Emmons (HWE)/conjugate …
Number of citations: 31 www.sciencedirect.com
S Ghosh, TK Pradhan - The Journal of Organic Chemistry, 2010 - ACS Publications
… (4c) Some simplified analogues of (+)-varitriol were also reported in the literature. (5) In this paper we wish to report our strategy for the synthesis of (+)-varitriol, (−)-varitriol, and their …
Number of citations: 41 pubs.acs.org
V Kumar, AK Shaw - The Journal of Organic Chemistry, 2008 - ACS Publications
… (3a) and subsequently the Taylor group (3b) have achieved the total synthesis of unnatural (−)-varitriol. In their studies, both groups utilized d-(−)-ribose to construct the …
Number of citations: 58 pubs.acs.org
P Ghosal, D Sharma, B Kumar, S Meena… - Organic & …, 2011 - pubs.rsc.org
… )-varitriol (1) is detailed herein. The impressive biological activity and interesting structural features of natural (+)-varitriol … THF moiety of the natural varitriol and olefin cross metathesis to …
Number of citations: 33 pubs.rsc.org
M Brichacek, LA Batory, NA McGrath, JT Njardarson - Tetrahedron, 2010 - Elsevier
Detailed in this report are several new efficient synthetic approaches toward the natural product anti cancer agent varitriol, culminating in a concise total synthesis. A common theme for …
Number of citations: 43 www.sciencedirect.com

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